molecular formula C20H14ClF3N2O3S B11500163 N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide

N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide

Cat. No.: B11500163
M. Wt: 454.8 g/mol
InChI Key: KCGSJYWHUZKLLO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide is a synthetic organic compound that features a complex structure with both chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylamine with 3-(trifluoromethyl)benzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C20H14ClF3N2O3S

Molecular Weight

454.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide

InChI

InChI=1S/C20H14ClF3N2O3S/c21-14-6-4-7-15(12-14)25-19(27)17-9-1-2-10-18(17)26-30(28,29)16-8-3-5-13(11-16)20(22,23)24/h1-12,26H,(H,25,27)

InChI Key

KCGSJYWHUZKLLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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